

Tetrapropylenebenzene molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Benzene, tetrapropylene-

Cat. No.: B1584789

[Get Quote](#)

An In-Depth Technical Guide to Tetrapropylenebenzene: Structure, Synthesis, and Significance

Abstract

Tetrapropylenebenzene, a term of significant historical importance in the chemical industry, refers to a complex isomeric mixture of branched-chain dodecylbenzenes. For decades, it served as the primary precursor for the production of tetrapropylenebenzene sulfonate (TPBS), a dominant anionic surfactant in household and industrial detergents. However, the very molecular feature that defined its synthesis—a highly branched alkyl side chain—rendered its sulfonated derivative resistant to environmental biodegradation, leading to widespread ecological concerns. This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of tetrapropylenebenzene. It further delves into the production and application of its principal derivative, TPBS, while critically analyzing the environmental and toxicological factors that precipitated its eventual replacement by more sustainable linear alkylbenzene sulfonates (LAS). This document is intended for researchers, chemists, and professionals in drug development and environmental science seeking a detailed understanding of this pivotal, yet problematic, class of industrial chemicals.

Chemical Identity and Molecular Structure

Tetrapropylenebenzene is not a single chemical entity but a complex mixture of aromatic hydrocarbons. Its generalized molecular formula is C₁₈H₃₀.^[1] The common name arises from its synthesis, which involves the alkylation of benzene with a propylene tetramer.

1.1. The Isomeric Complexity

The term "tetrapropylenebenzene" is a misnomer if interpreted as a benzene ring substituted with four propyl groups. The correct interpretation is a benzene ring substituted with one C₁₂H₂₅ alkyl group, which is itself formed from the tetramerization of propylene. The oligomerization of propylene produces a complex mixture of branched C₁₂ olefins (dodecenes). Consequently, the subsequent alkylation of benzene results in a wide array of structural isomers of dodecylbenzene.

The branching of the alkyl chain is extensive and random, a characteristic that is central to the properties and environmental fate of its derivatives. This branching sterically hinders the enzymatic pathways responsible for biodegradation.

A representative structure of one possible isomer in the tetrapropylenebenzene mixture is shown below.

Caption: A representative structure of a branched-chain dodecylbenzene isomer found in tetrapropylenebenzene.

1.2. Chemical Identifiers

The following table summarizes key identifiers for tetrapropylenebenzene. It is important to note that the CAS number typically refers to the isomeric mixture.

Identifier	Value	Source
Common Name	Tetrapropylenebenzene; Branched Dodecylbenzene	[1]
CAS Number	25265-78-5	[1]
Molecular Formula	C ₁₈ H ₃₀	[1]
Molecular Weight	246.4 g/mol	[1]
Synonyms	Benzene, tetrapropylene-; Dodecylbenzene (branched)	[1]

Physicochemical Properties

Tetrapropylenebenzene is a viscous, colorless to pale yellow liquid with a characteristic odor. Its properties can vary slightly depending on the specific isomeric composition of the batch.

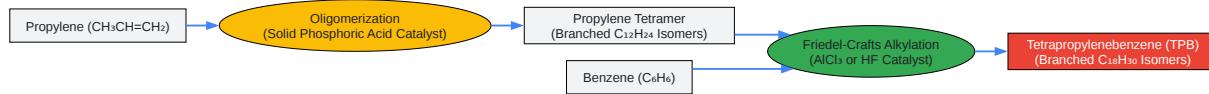
Property	Value	Source
Physical State	Liquid	[1]
Appearance	Colorless or yellowish liquid	-
Density	~0.856 g/mL at 25°C	-
Boiling Range	185-188°C at 15 mm Hg	-
Solubility	Insoluble in water; Soluble in organic solvents	-
Refractive Index	n _{20/D} ~1.482	-

Synthesis and Manufacturing

The industrial production of tetrapropylenebenzene is a two-stage process: the oligomerization of propylene to its tetramer, followed by the alkylation of benzene with this tetramer.

3.1. Stage 1: Production of Propylene Tetramer (Dodecene)

Propylene tetramer is produced by the oligomerization of propylene gas. This process typically employs a solid phosphoric acid (SPA) catalyst at elevated temperatures (150-250°C) and pressures.^{[2][3]} The reaction yields a mixture of olefins known as "polygas," from which the C₁₂ fraction (dodecene) is separated by distillation.^[3] This fraction is a complex mixture of highly branched alkene isomers.


3.2. Stage 2: Friedel-Crafts Alkylation of Benzene

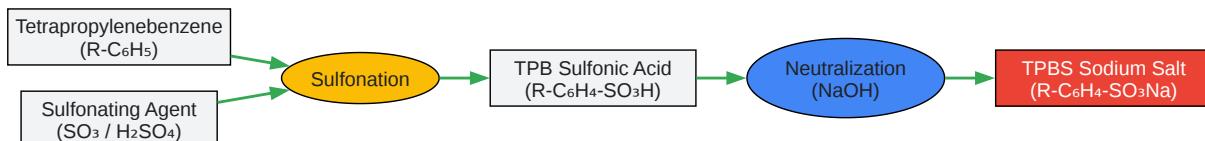
The core of tetrapropylenebenzene synthesis is the Friedel-Crafts alkylation of benzene with the propylene tetramer (dodecene) mixture.^{[4][5]} This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid, like hydrofluoric acid (HF).^{[4][6]}

Mechanism and Causality:

- Electrophile Generation: The Lewis acid catalyst reacts with the alkene (dodecene) to form a carbocation electrophile. Due to the branched nature of the dodecene isomers, a variety of secondary and tertiary carbocations can be formed.
- Carbocation Rearrangement: These carbocations are prone to rearrangement via hydride and alkyl shifts to form more stable carbocations (tertiary > secondary).[6] This rearrangement further increases the complexity and branching of the alkyl side chain on the final product.
- Electrophilic Attack: The carbocation attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate (an arenium ion).
- Deprotonation: A weak base (e.g., AlCl_4^-) removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and regenerating the catalyst.

The product is a complex mixture of dodecylbenzene isomers, which is then purified by distillation to yield tetrapropylenebenzene.

[Click to download full resolution via product page](#)


Caption: Industrial synthesis workflow for tetrapropylenebenzene.

Key Derivative: Tetrapropylenebenzene Sulfonate (TPBS)

The primary industrial application of tetrapropylenebenzene is as a chemical intermediate for the production of tetrapropylenebenzene sulfonate (TPBS), also known as branched alkylbenzene sulfonate (BAS).[5]

4.1. Sulfonation Process

TPBS is produced by the sulfonation of tetrapropylenebenzene, typically using oleum (fuming sulfuric acid, $H_2SO_4 \cdot SO_3$) or sulfur trioxide (SO_3). This is another example of electrophilic aromatic substitution.

[Click to download full resolution via product page](#)

Caption: The sulfonation process to produce TPBS sodium salt.

The resulting sulfonic acid is then neutralized with a base, typically sodium hydroxide (NaOH), to produce the sodium salt of tetrapropylenebenzene sulfonate, the active ingredient in many "hard" detergents.

Environmental Fate and Toxicology

The widespread use of TPBS-based detergents from the 1940s to the mid-1960s led to significant environmental problems.

5.1. Poor Biodegradability

The defining structural feature of TPBS—the highly branched alkyl chain—is the primary cause of its environmental persistence. The quaternary carbon atoms and extensive branching sterically hinder the ability of microorganisms to carry out the beta-oxidation process, which is the primary pathway for breaking down alkyl chains. This resistance to biodegradation led to the accumulation of TPBS in wastewater treatment plants and natural water systems, causing persistent foaming in rivers and lakes.

This issue directly led to the development and widespread adoption of Linear Alkylbenzene Sulfonates (LAS) in the mid-1960s. LAS, derived from linear alkanes, has a straight alkyl chain

that is readily biodegradable, resolving the foaming problem.

5.2. Toxicology

The toxicological profile of tetrapropylenebenzene and its sulfonated derivatives has been evaluated. The parent compound is considered a skin and eye irritant and an environmental hazard.^[1] The sulfonated derivatives exhibit moderate acute toxicity and are classified as harmful to aquatic life with long-lasting effects.^[7]

Hazard Category	Observation	Source
Acute Oral Toxicity	Harmful if swallowed (LD50s of 404–1980 mg/kg in rats)	[8]
Skin Irritation	Causes skin irritation	[7][8]
Eye Irritation	Causes serious eye damage	[7][8]
Aquatic Toxicity	Harmful to aquatic life with long-lasting effects	[7][9]
Reproductive Toxicity	No reproductive or developmental toxicity observed in acceptable studies	[8][10]
Genotoxicity	Not found to be genotoxic	[8]

Analytical Methodologies

The characterization of the complex isomeric mixture of tetrapropylenebenzene requires high-resolution analytical techniques.

6.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for the analysis of tetrapropylenebenzene.^[11]

Experimental Protocol Overview:

- **Sample Preparation:** The sample is diluted in a suitable organic solvent (e.g., hexane or dichloromethane). An internal standard may be added for quantitative analysis.

- **Injection:** A small volume (typically 1 μ L) of the prepared sample is injected into the GC.
- **Separation:** The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column (e.g., 50m SE-30).[\[12\]](#) The isomers are separated based on their boiling points and interactions with the column's stationary phase. The complex mixture will appear as a broad, unresolved "hump" or a series of closely eluting peaks in the chromatogram.
- **Detection (Mass Spectrometry):** As each isomer elutes from the column, it enters the mass spectrometer. It is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The fragmentation pattern provides a "fingerprint" that helps in identifying the structure of the alkyl chain and its position on the benzene ring.

Technique	Application
GC-MS	Separation, identification, and quantification of individual isomers. [11]
HPLC	Primarily used for the analysis of the non-volatile sulfonated derivatives (TPBS/BAS). [13]
NMR Spectroscopy	Provides detailed structural information about the average degree of branching and substitution patterns on the aromatic ring.

Conclusion

Tetrapropylenebenzene represents a classic case study in industrial organic chemistry, demonstrating both innovative synthesis and unintended environmental consequences. As the precursor to the first generation of synthetic detergents, it played a crucial role in the post-war chemical industry. However, the very branched structure that facilitated its synthesis proved to be its downfall, leading to persistent environmental pollution. The subsequent transition to linear alkylbenzene sulfonates marked a pivotal moment for the industry, highlighting the critical importance of designing chemicals with their entire lifecycle, including environmental fate, in mind. While no longer in widespread use for detergents, the story of tetrapropylenebenzene remains a vital lesson for chemists and environmental scientists on the intricate relationship between molecular structure, industrial application, and ecological stewardship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, tetrapropylene- | C18H30 | CID 91365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3041386A - Propylene tetramer - Google Patents [patents.google.com]
- 3. US2944915A - Preparation of odorless solvent from a propylene tetramer composition - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. Sodium tetrapropylenebenzenesulfonate | C54H87Na3O9S3 | CID 25458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ewg.org [ewg.org]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tetrapropylenebenzene molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584789#tetrapropylenebenzene-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com